molecular formula C22H29Cl2N3OS B12767009 1-Piperazineacetamide, N-((6,11-dihydrodibenzo(b,e)thiepin-11-yl)methyl)-4-methyl-, dihydrochloride, hydrate CAS No. 117125-49-2

1-Piperazineacetamide, N-((6,11-dihydrodibenzo(b,e)thiepin-11-yl)methyl)-4-methyl-, dihydrochloride, hydrate

Cat. No.: B12767009
CAS No.: 117125-49-2
M. Wt: 454.5 g/mol
InChI Key: QSJUCXJGLOOHDH-UHFFFAOYSA-N
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Description

1-Piperazineacetamide, N-((6,11-dihydrodibenzo(b,e)thiepin-11-yl)methyl)-4-methyl-, dihydrochloride, hydrate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a piperazine ring and a dibenzo thiepin moiety. It is often used in research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-Piperazineacetamide, N-((6,11-dihydrodibenzo(b,e)thiepin-11-yl)methyl)-4-methyl-, dihydrochloride, hydrate involves multiple steps. The synthetic route typically starts with the preparation of the dibenzo thiepin intermediate, followed by the introduction of the piperazine ring. The final step involves the formation of the dihydrochloride salt and hydration. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their respective reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Piperazineacetamide, N-((6,11-dihydrodibenzo(b,e)thiepin-11-yl)methyl)-4-methyl-, dihydrochloride, hydrate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar compounds, 1-Piperazineacetamide, N-((6,11-dihydrodibenzo(b,e)thiepin-11-yl)methyl)-4-methyl-, dihydrochloride, hydrate stands out due to its unique combination of a piperazine ring and a dibenzo thiepin moiety. Similar compounds include:

    1-Piperazineacetamide derivatives: These compounds share the piperazineacetamide core but differ in their substituents.

    Dibenzo thiepin derivatives: These compounds have the dibenzo thiepin structure but may lack the piperazine ring.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

CAS No.

117125-49-2

Molecular Formula

C22H29Cl2N3OS

Molecular Weight

454.5 g/mol

IUPAC Name

N-(6,11-dihydrobenzo[c][1]benzothiepin-11-ylmethyl)-2-(4-methylpiperazin-1-yl)acetamide;dihydrochloride

InChI

InChI=1S/C22H27N3OS.2ClH/c1-24-10-12-25(13-11-24)15-22(26)23-14-20-18-7-3-2-6-17(18)16-27-21-9-5-4-8-19(20)21;;/h2-9,20H,10-16H2,1H3,(H,23,26);2*1H

InChI Key

QSJUCXJGLOOHDH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)NCC2C3=CC=CC=C3CSC4=CC=CC=C24.Cl.Cl

Origin of Product

United States

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